molecular formula C26H44N2O2 B11559162 4-(decanoylamino)-N-nonylbenzamide

4-(decanoylamino)-N-nonylbenzamide

Cat. No.: B11559162
M. Wt: 416.6 g/mol
InChI Key: SYFFKDASVXWWGK-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-nonylbenzamide is an organic compound with the molecular formula C26H43NO2 It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-nonylbenzamide typically involves the reaction of decanoyl chloride with N-nonylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Preparation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl2) to form decanoyl chloride.

    Formation of this compound: Decanoyl chloride is then reacted with N-nonylbenzamide in the presence of triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-nonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Decanoylamino)-N-nonylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-nonylbenzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Decanoylamino)-N-hexylbenzamide: Similar structure but with a hexyl group instead of a nonyl group.

    N-(4-Decanoylaminophenyl)decanamide: Similar structure with variations in the amide linkage.

Uniqueness

4-(Decanoylamino)-N-nonylbenzamide is unique due to its specific combination of functional groups and chain lengths, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H44N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

4-(decanoylamino)-N-nonylbenzamide

InChI

InChI=1S/C26H44N2O2/c1-3-5-7-9-11-13-15-17-25(29)28-24-20-18-23(19-21-24)26(30)27-22-16-14-12-10-8-6-4-2/h18-21H,3-17,22H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

SYFFKDASVXWWGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCCCCC

Origin of Product

United States

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